![molecular formula C19H36Cl2N2O3 B2994513 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185462-91-2](/img/structure/B2994513.png)
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Description
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H36Cl2N2O3 and its molecular weight is 411.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Several studies have focused on the synthesis of adamantane and piperazine derivatives, highlighting their antimicrobial properties. Compounds derived from adamantane and piperazine have shown in vitro activities against a range of Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Some derivatives exhibited potent antibacterial activity, suggesting their potential as antimicrobial agents (Al-Omar et al., 2010).
Anti-inflammatory and Anti-Proliferative Activities
Research has also explored the anti-inflammatory and anti-proliferative effects of adamantane and piperazine derivatives. Certain compounds have demonstrated good to moderate dose-dependent anti-inflammatory activity, supporting their potential use in treating inflammation (Al-Abdullah et al., 2014). Additionally, some derivatives have shown significant anti-proliferative activity against human tumor cell lines, indicating their potential application in cancer therapy (Al-Mutairi et al., 2019).
Reactivity and Adsorption Behavior
Studies on the reactivity and adsorption behavior of triazole derivatives related to adamantane and piperazine have provided insights into their chemical properties and potential applications. Investigations using DFT methods and MD simulations have explored their local reactive properties, interactions with water molecules, and stability, which are critical for pharmaceutical applications (Al-Ghulikah et al., 2021).
properties
IUPAC Name |
1-(1-adamantyloxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O3.2ClH/c22-6-5-20-1-3-21(4-2-20)13-18(23)14-24-19-10-15-7-16(11-19)9-17(8-15)12-19;;/h15-18,22-23H,1-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXCBVVYWRSKKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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